
rac Dobutamin-d6-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Dobutamine-d6 Hydrochloride: is a labelled racemic form of Dobutamine hydrochloride. Dobutamine hydrochloride is a synthetic catecholamine that acts on α1-adrenergic receptors, β1-adrenergic receptors, and β2-adrenergic receptors. It is primarily used as a selective β1-adrenergic receptor agonist, with relatively weak activity at α1-adrenergic receptors and β2-adrenergic receptors .
Wissenschaftliche Forschungsanwendungen
rac Dobutamine-d6 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a stable isotope-labelled compound for tracing and studying metabolic pathways.
Biology: It is used to study the effects of β1-adrenergic receptor agonists on cellular processes.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Dobutamine.
Industry: It is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
Target of Action
Rac Dobutamine-d6 Hydrochloride is a synthetic catecholamine that primarily acts on β1-adrenergic receptors (β1-AR) . It also has relatively weak activity at α1-adrenergic receptors (α1-AR) and β2-adrenergic receptors (β2-AR) . These receptors are part of the adrenergic receptor family, which plays a crucial role in the cardiovascular system.
Mode of Action
Rac Dobutamine-d6 Hydrochloride, as a selective β1-AR agonist, directly stimulates the β1 receptors of the heart . This stimulation increases myocardial contractility and stroke volume, which results in increased cardiac output .
Biochemical Pathways
The primary biochemical pathway affected by Rac Dobutamine-d6 Hydrochloride is the adrenergic signaling pathway. By acting as an agonist at the β1-AR, it enhances the contractility of the heart muscle cells. This leads to an increase in stroke volume and cardiac output, improving the overall function of the cardiovascular system .
Pharmacokinetics
It’s known that the compound’s deuterium substitution can potentially affect its pharmacokinetic and metabolic profiles .
Result of Action
The primary result of Rac Dobutamine-d6 Hydrochloride’s action is an increase in cardiac output . This is achieved by enhancing myocardial contractility and stroke volume . The compound’s action helps correct hypoperfusion, a condition where there is an inadequate flow of blood to the body’s tissues .
Action Environment
Vorbereitungsmethoden
The preparation of rac Dobutamine-d6 Hydrochloride involves the synthesis of Dobutamine hydrochloride followed by the introduction of deuterium atoms. The synthetic route typically involves the following steps:
Synthesis of Dobutamine Hydrochloride: This involves the reaction of 3,4-dihydroxybenzaldehyde with 2-(methylamino)ethanol in the presence of a reducing agent to form Dobutamine. The Dobutamine is then converted to its hydrochloride salt.
Analyse Chemischer Reaktionen
rac Dobutamine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form catechol derivatives.
Vergleich Mit ähnlichen Verbindungen
rac Dobutamine-d6 Hydrochloride is unique due to its deuterium labelling, which makes it useful for tracing and studying metabolic pathways. Similar compounds include:
Dobutamine Hydrochloride: The non-deuterated form, used primarily as a cardiac stimulant.
Isoproterenol: Another β-adrenergic agonist used for similar purposes but with different receptor selectivity.
Epinephrine: A naturally occurring catecholamine with broader receptor activity.
Eigenschaften
CAS-Nummer |
1246818-96-1 |
|---|---|
Molekularformel |
C18H24ClNO3 |
Molekulargewicht |
343.881 |
IUPAC-Name |
4-[2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i1D3,2D2,13D; |
InChI-Schlüssel |
BQKADKWNRWCIJL-RUUVDYPYSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |
Synonyme |
4-[2-[[3-(4-Hydroxyphenyl)-1-methylpropyl-d6]amino]ethyl]-1,2-benzenediol; DL-Dobutamine-d6 Hydrochloride; (+/-)-Dobutamine-d6 Hydrochloride; Dobutrex-d6; Inotrex-d6; NSC 299583-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



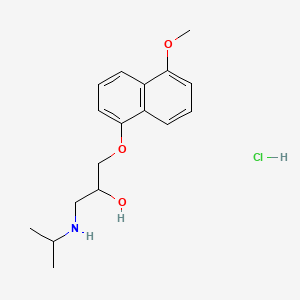

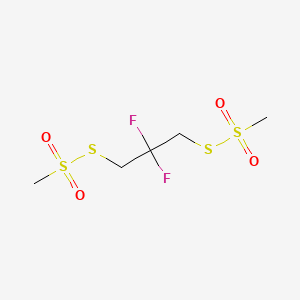
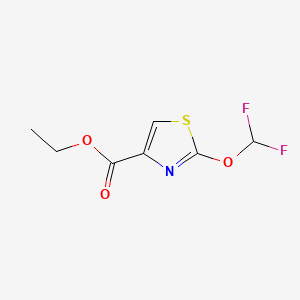
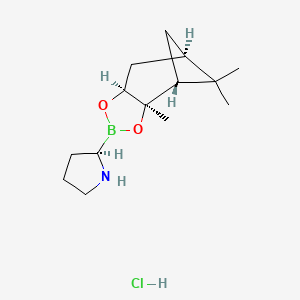



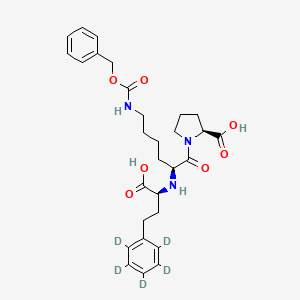
![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B588173.png)
